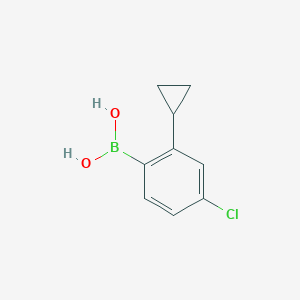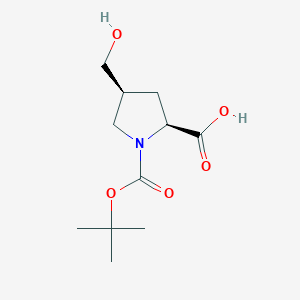
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde and a reducing agent.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective modifications at other functional groups. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(propyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules, offering greater flexibility in synthetic routes compared to its analogs.
Eigenschaften
CAS-Nummer |
1643468-66-9 |
|---|---|
Molekularformel |
C11H19NO5 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(2S,4S)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI-Schlüssel |
CUBONVNGPJTNOO-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


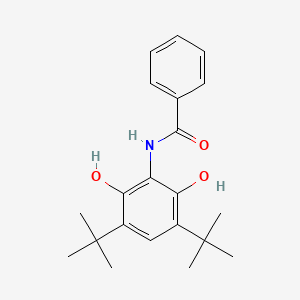



![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

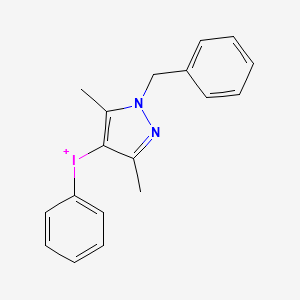

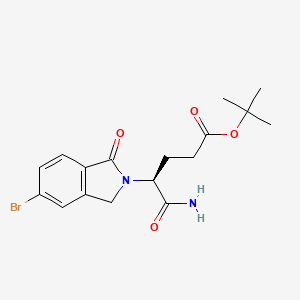

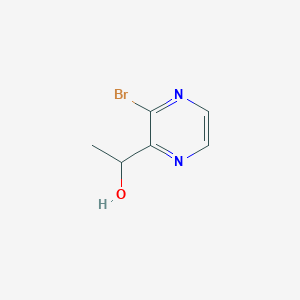
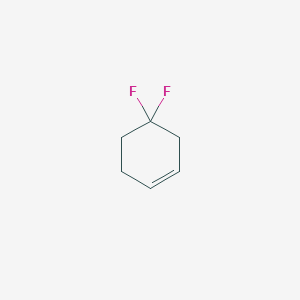
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
